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molecular formula C5H5ClN2O2 B2610016 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 29400-84-8

4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2610016
M. Wt: 160.56
InChI Key: FWSYEYQXPSSQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346795B2

Procedure details

To a solution of ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (Intermediate 1A, 2.01 g, 10.7 mmol) in MeOH (8.2 mL) and THF (8.2 mL) was added 2N aq. NaOH solution (27 mL, 53.3 mmol). The reaction mixture was stirred at room temperature overnight, then cooled to 0° C. and neutralized with 1N aq. HCl solution (pH=3-4). The resulting solid was collected by filtration and washed with water to give the title compound (1.50 g, 87%) as a white solid. 1H NMR (DMSO-d6) δ 2.19 (br s, 3H); MS (ESI+) m/z 160.9 (M+H)+.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
8.2 mL
Type
solvent
Reaction Step One
Name
Quantity
8.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:8]([O:10]CC)=[O:9])=[N:4][NH:5][C:6]=1[CH3:7].[OH-].[Na+].Cl>CO.C1COCC1>[Cl:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][NH:5][C:6]=1[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
ClC=1C(=NNC1C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NNC1C)C(=O)OCC
Name
Quantity
27 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.2 mL
Type
solvent
Smiles
CO
Name
Quantity
8.2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=NNC1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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